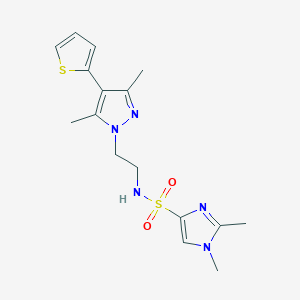

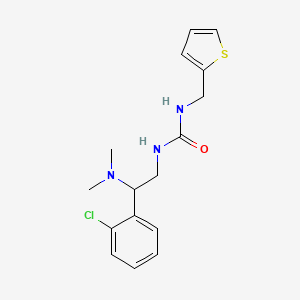

![molecular formula C19H23F3N4O2 B2491721 4-[[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]methyl]-N-(2,2,2-trifluoroethyl)benzamide CAS No. 1211317-26-8](/img/structure/B2491721.png)

4-[[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]methyl]-N-(2,2,2-trifluoroethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The investigation of novel chemical entities often involves the exploration of their synthesis, molecular structure, chemical reactions, and physical and chemical properties. While direct research on the specified compound is scarce, related studies on benzamide derivatives and their analogs offer valuable insights.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves direct acylation reactions, as demonstrated in the preparation of N-(cyano(naphthalen-1-yl)methyl)benzamides through acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile (Younes et al., 2020). Such methodologies could be adapted for the synthesis of related compounds, including the one .

Molecular Structure Analysis

X-ray single crystallography often reveals the solid-state properties of these compounds, providing insights into their molecular structure and hydrogen bonding interactions (Younes et al., 2020). Understanding the molecular geometry, bonding, and electron distribution is crucial for predicting reactivity and interaction with biological targets.

Chemical Reactions and Properties

Benzamide derivatives have been found to exhibit interesting chemical behaviors, such as drastic color transitions in response to specific anions, attributed to deprotonation-enhanced intramolecular charge transfer mechanisms. These properties highlight the potential for sensor applications (Younes et al., 2020).

科学的研究の応用

Synthesis Techniques and Chemical Properties

Synthesis of Cyclic Dipeptidyl Ureas : Researchers explored the synthesis of cyclic dipeptidyl ureas, introducing new classes of pseudopeptidic triazines composed of different amino acids through specific reactions. This methodological advancement offers insights into the compound's structural versatility and potential applications in synthesizing novel biochemical agents (Sañudo et al., 2006).

Development of Anticonvulsant Enaminones : The crystal structures of anticonvulsant enaminones were determined, revealing significant insights into the compound's interaction with biological targets through hydrogen bonding. This research could inform the development of new therapeutic agents targeting neurological disorders (Kubicki et al., 2000).

Efficient Reagent for α-Ketoamide Derivatives : A study on the synthesis of α-ketoamide derivatives using OxymaPure/DIC demonstrated the compound's utility in producing high-purity yields. This research underscores the compound's role in facilitating the synthesis of complex organic molecules with potential pharmaceutical applications (El‐Faham et al., 2013).

Cyanide Detection : Research into chromogenic oxazines for cyanide detection highlighted the compound's ability to undergo transformations in the presence of cyanide, leading to the development of practical strategies for detecting this toxic anion in aqueous environments. This application is critical for environmental monitoring and safety (Tomasulo et al., 2006).

Antifolate Properties : A study on the synthesis and antifolate properties of novel compounds related to the chemical demonstrated its potential in inhibiting DHFR and cell growth, indicating its utility in cancer research. The findings suggest that modifications to the compound could lead to improved therapeutic agents (Degraw et al., 1992).

特性

IUPAC Name |

4-[[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]methyl]-N-(2,2,2-trifluoroethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23F3N4O2/c1-26(11-16(27)25-18(12-23)8-2-3-9-18)10-14-4-6-15(7-5-14)17(28)24-13-19(20,21)22/h4-7H,2-3,8-11,13H2,1H3,(H,24,28)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGXQKLGVDYDMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(C=C1)C(=O)NCC(F)(F)F)CC(=O)NC2(CCCC2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[({[(1-Cyanocyclopentyl)carbamoyl]methyl}(methyl)amino)methyl]-N-(2,2,2-trifluoroethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

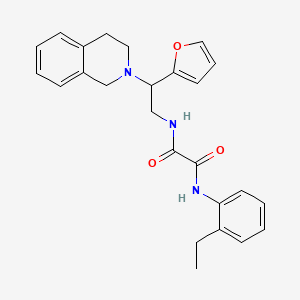

![(3As,6aS)-3a-(aminomethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol;dihydrochloride](/img/structure/B2491639.png)

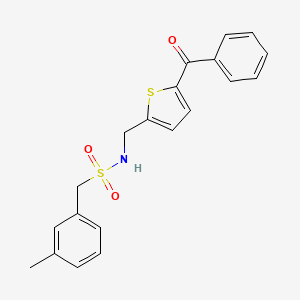

![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime](/img/structure/B2491640.png)

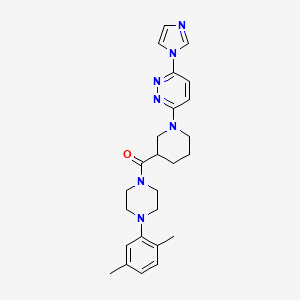

![N-[(4-methoxyphenyl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2491643.png)

![2-((3,4-dichlorobenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2491644.png)

![N'-cyclopropyl-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2491645.png)

![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate](/img/structure/B2491648.png)

![8-((4-(Tert-butyl)phenyl)sulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2491651.png)

![2-[(2-chlorobenzyl)thio]-5,6,7,8-tetrahydroquinazolin-4(3H)-one](/img/structure/B2491656.png)

![4-[1-(3,4-Dichlorobenzoyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2491660.png)